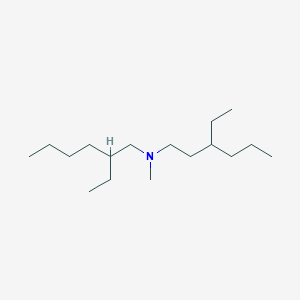
2-ethyl-N-(3-ethylhexyl)-N-methylhexan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amines, bis(C8-20-branched and linear alkyl)methyl: is an organic compound with the molecular formula C17H37N. It is characterized by the presence of a tertiary amine group, which is bonded to two branched and linear alkyl chains ranging from C8 to C20 . This compound is commonly used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Amines, bis(C8-20-branched and linear alkyl)methyl typically involves the reaction of a primary amine with a mixture of branched and linear alkyl halides. The reaction is carried out under controlled conditions to ensure the formation of the desired tertiary amine. Common reagents used in this synthesis include alkyl halides and a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of Amines, bis(C8-20-branched and linear alkyl)methyl is carried out in large-scale reactors. The process involves the continuous addition of the primary amine and alkyl halides into the reactor, along with a base to maintain the reaction conditions. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Amines, bis(C8-20-branched and linear alkyl)methyl undergoes various chemical reactions, including:
Oxidation: The tertiary amine group can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The alkyl chains can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Alkylated or acylated derivatives
科学研究应用
Amines, bis(C8-20-branched and linear alkyl)methyl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.
作用机制
The mechanism of action of Amines, bis(C8-20-branched and linear alkyl)methyl involves its interaction with molecular targets such as enzymes and receptors. The tertiary amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .
相似化合物的比较
Similar Compounds
- Amines, bis(C8-20-branched and linear alkyl)ethyl
- Amines, bis(C8-20-branched and linear alkyl)propyl
- Amines, bis(C8-20-branched and linear alkyl)butyl
Uniqueness
Amines, bis(C8-20-branched and linear alkyl)methyl is unique due to its specific alkyl chain length and branching pattern, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications requiring high stability and reactivity .
属性
CAS 编号 |
108215-84-5 |
|---|---|
分子式 |
C17H37N |
分子量 |
255.5 g/mol |
IUPAC 名称 |
2-ethyl-N-(3-ethylhexyl)-N-methylhexan-1-amine |
InChI |
InChI=1S/C17H37N/c1-6-10-12-17(9-4)15-18(5)14-13-16(8-3)11-7-2/h16-17H,6-15H2,1-5H3 |
InChI 键 |
YPPABUNVRPVZEI-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CN(C)CCC(CC)CCC |
规范 SMILES |
CCCCC(CC)CN(C)CCC(CC)CCC |
| 108215-84-5 | |
同义词 |
Amines, bis(C8-20-branched and linear alkyl)methyl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


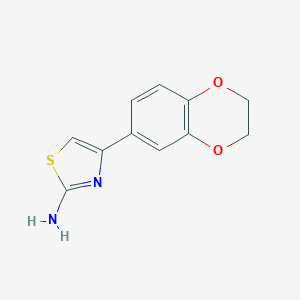
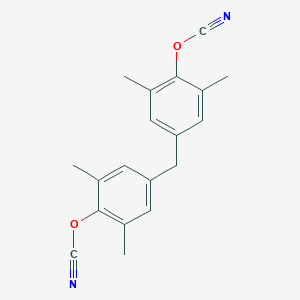
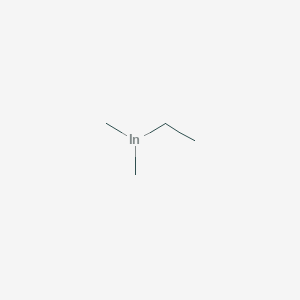
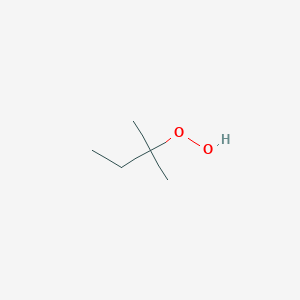
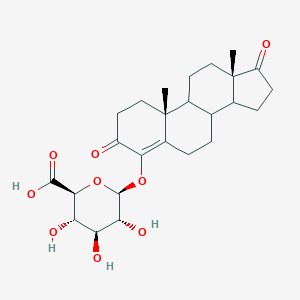
![4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride](/img/structure/B34731.png)
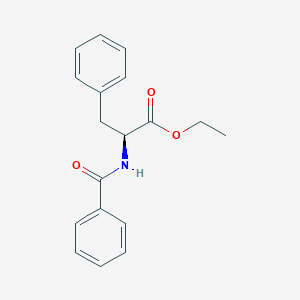
![(3aR,4R,6aS)-4-methoxy-3,3a,4,6a-tetrahydrofuro[3,4-c]pyrazol-6-one](/img/structure/B34733.png)
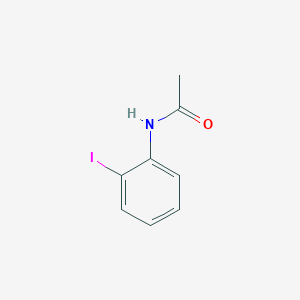
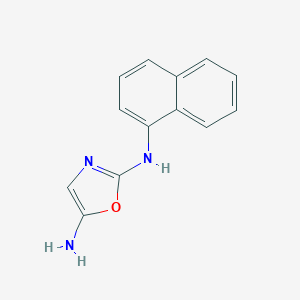
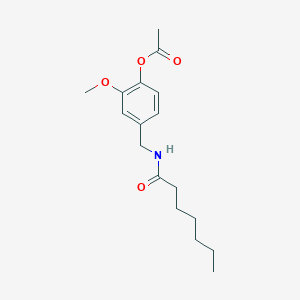
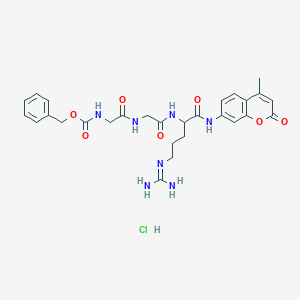
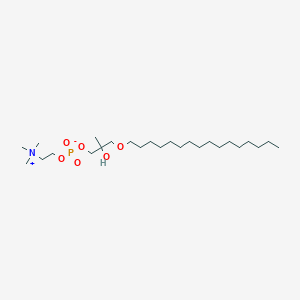
![3-[(3,4-Dimethylphenyl)thio]propanoic acid](/img/structure/B34748.png)
